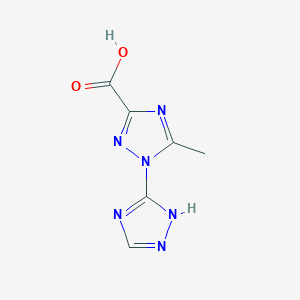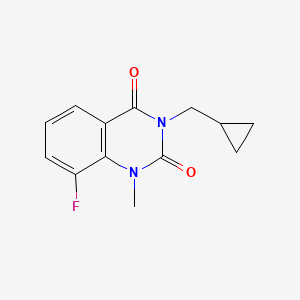
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2005 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization in Synthesis
The compound's analogs have been utilized in the synthesis of optically pure isoquinoline derivatives through intramolecular N-acyliminium ion-olefin cyclization. This methodology has applications in the synthesis of morphine alkaloids, demonstrating control over stereochemistry in the cyclization reactions. The research highlights the importance of neighboring group participation by a benzoate group in determining the stereoselectivity of cyclization reactions (Bottari et al., 1999).
Crystal Structure Analysis
Studies on the crystal structure of related quinazoline derivatives offer insights into their molecular configurations, which are crucial for designing drugs with specific biological activities. Research into the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-dione provides key crystallographic information, aiding in the understanding of the compound's interactions at the molecular level (Candan et al., 2001).
Broad-Spectrum Antibacterial Agent Synthesis
The synthesis of new sulfonylquinolone derivatives, including ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, showcases the application of quinazoline derivatives as key intermediates in developing broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This highlights the compound's potential in addressing antibiotic resistance through novel synthetic pathways (Hashimoto et al., 2007).
Radiotracer Synthesis for Imaging
The development of PET radiotracers, such as [18F]MNI-659, for imaging phosphodiesterase 10A in the human brain, demonstrates the role of fluoroquinazoline derivatives in nuclear medicine. Comparing [18F]fluorination and [18F]fluoroethylation reactions to synthesize these tracers underscores the compound's significance in enhancing diagnostic imaging techniques (Mori et al., 2017).
Antibacterial Activities of Quinolones
Research on the antibacterial activities of quinolones containing heterocyclic substituents at the 7-position, including the study of structure-activity relationships, provides insights into the compound's utility in developing new antibacterial agents. This work emphasizes the compound's role in addressing the need for novel antibiotics with efficacy against Gram-positive organisms (Cooper et al., 1990).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-15-11-9(3-2-4-10(11)14)12(17)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLSIDBWQXDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=O)N(C1=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

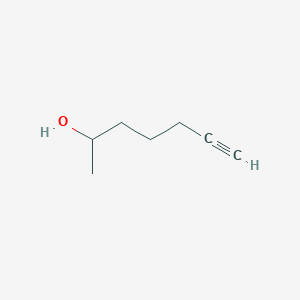
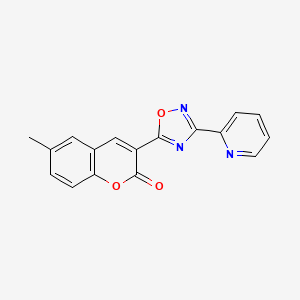
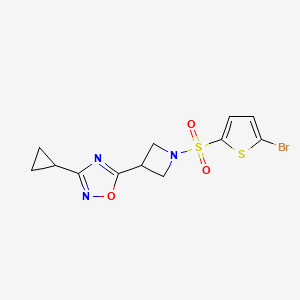
![(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride](/img/structure/B2554899.png)

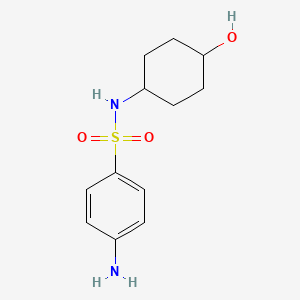
![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)
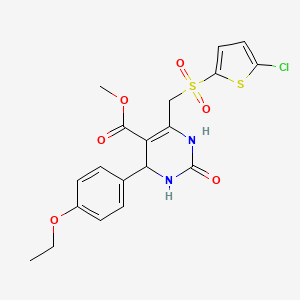
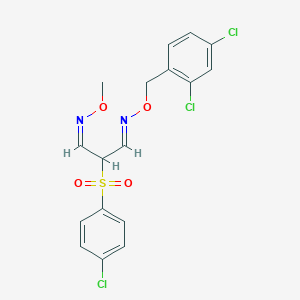
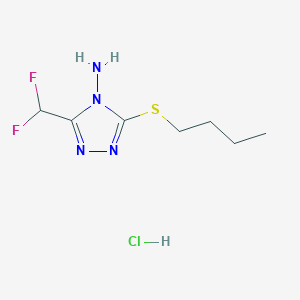

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)
![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)
